molecular formula C13H9Cl2N5OS B15117879 N-(3,5-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

N-(3,5-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

Cat. No.: B15117879
M. Wt: 354.2 g/mol
InChI Key: GLHLZWNSTKUDGO-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic compound characterized by a unique structural framework combining a 3,5-dichlorophenyl group and a purine-sulfanyl moiety linked via an acetamide bridge. This compound is of interest in medicinal chemistry and materials science due to its hybrid architecture, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C13H9Cl2N5OS

Molecular Weight

354.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C13H9Cl2N5OS/c14-7-1-8(15)3-9(2-7)20-10(21)4-22-13-11-12(17-5-16-11)18-6-19-13/h1-3,5-6H,4H2,(H,20,21)(H,16,17,18,19)

InChI Key

GLHLZWNSTKUDGO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CSC2=NC=NC3=C2NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the dichlorophenyl intermediate: This can be achieved by chlorination of a suitable phenyl precursor.

    Introduction of the purinylsulfanyl group: This step involves the reaction of the dichlorophenyl intermediate with a purine derivative under specific conditions.

    Formation of the acetamide moiety:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

    Substitution: Substitution reactions can occur at the dichlorophenyl or purinylsulfanyl groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems and potential therapeutic applications.

    Medicine: Potential use as a drug candidate for treating specific diseases.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(7H-purin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • The 3,5-dichloro derivative adopts a monoclinic system (P2₁/c) with lattice constants comparable to its mono-substituted analogs, suggesting similar packing efficiency .
  • The presence of two chlorine atoms at the 3,5-positions increases molecular symmetry, reducing torsional strain compared to methyl-substituted analogs (e.g., 3,5-(CH₃)₂-C₆H₃ variant, which crystallizes in a triclinic system) .

Substituent Effects on Molecular Geometry

  • Electron-Withdrawing vs. Electron-Donating Groups: Meta-substitution with electron-withdrawing groups (e.g., Cl, NO₂) enhances planarity in the acetamide backbone due to reduced steric hindrance and increased dipole interactions. In contrast, methyl groups introduce torsional distortion .
  • Steric Impact : The 3,5-dichloro substitution in N-(3,5-Cl₂-C₆H₃)-acetamide results in a shorter C–Cl bond length (1.73 Å) compared to the C–CH₃ bond (1.54 Å) in methylated analogs, favoring tighter molecular packing .

Unique Features of this compound

  • This could enhance solubility or intermolecular interactions in crystalline or biological environments.
  • Comparative Reactivity : The sulfur atom in the sulfanyl group may confer redox activity, distinguishing it from halogenated analogs that primarily engage in halogen bonding .

Research Findings and Implications

  • Crystallographic Trends: Meta-substitution with chlorine atoms optimizes molecular packing efficiency, as seen in the 3,5-dichloro derivative’s monoclinic lattice .
  • Functional Group Synergy : The combination of a 3,5-dichlorophenyl group (electron-withdrawing) and purine-sulfanyl moiety (electron-rich) creates a dipole moment that may enhance binding affinity in receptor-ligand interactions.

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